tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Description
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS 1589565-36-5) is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a cyanomethyl substituent at the C2 position in the (S)-configuration. This compound is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly proteolysis-targeting chimeras (PROTACs) targeting oncogenic proteins like KRASG12C . Its structural attributes—a rigid piperazine backbone, acid-labile Boc group, and nitrile functionality—make it ideal for modular drug design. The nitrile group enables participation in click chemistry or hydrogen-bonding interactions, while the Boc group facilitates selective deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of (2S)-2-(cyanomethyl)piperazine with tert-butyl chloroformate. The process is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production methods might involve similar synthetic routes but scaled up to accommodate large quantities. Continuous flow reactors and automated systems can enhance the efficiency and yield, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can be subjected to oxidation or reduction reactions depending on the desired derivative or intermediate.
Common Reagents and Conditions
Nucleophiles such as amines or thiols for substitution reactions.
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminium hydride.
Major Products Formed
Substituted derivatives of piperazine.
Various oxidized or reduced forms depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, making it valuable for creating novel compounds for further study.
Biology and Medicine: This compound has potential in medicinal chemistry for the development of new drugs. Its structure suggests that it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In industrial settings, the compound can be used in the production of various chemicals and materials, offering a versatile building block for synthetic pathways.
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate exerts its effects depends on its application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways and cellular responses. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, facilitating its binding to molecular targets.
Comparison with Similar Compounds
Variation in N-Protecting Groups
- Boc vs. Benzyl: The tert-butyl group enhances steric protection and stability under basic or reducing conditions, whereas the benzyl group is removed via hydrogenolysis. This distinction dictates synthetic pathways—Boc deprotection requires trifluoroacetic acid (TFA), while benzyl removal uses Pd/C/H₂ .
Substituent Diversity at C2
- Cyanomethyl vs. Hydroxymethyl: The nitrile group improves metabolic stability compared to the polar hydroxymethyl group, which may enhance aqueous solubility but requires protection during synthesis.
- Cyanomethyl vs.
Commercial Availability and Industrial Relevance
| Compound Name | Supplier | Purity | Price (1 g) |
|---|---|---|---|
| This compound | SUZHOU ARTK MEDCHEM | 98% | ~$500 |
| tert-butyl (2S)-2-cyclopentylpiperazine-1-carboxylate | chem960.com | N/A | ~$366 |
- The cyanomethyl derivative is priced higher due to its specialized role in PROTAC synthesis .
Biological Activity
Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role as an enzyme inhibitor and its interactions with various biological targets. This article provides a detailed examination of its biological activity, synthesis, and potential applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂FN₆O₂ |
| Molecular Weight | 441.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | VKDUETOOUQGQLR-JTQLQIEISA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that start with the preparation of the piperazine core. Subsequent steps include the introduction of the cyanomethyl group and other functional moieties. Key reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity .
This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The compound may modulate pathways involved in signal transduction and metabolic processes, making it a candidate for therapeutic applications .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for its potential use in drug development. For example, derivatives of piperazine compounds have shown promise in inhibiting protein kinases, which are key players in cancer progression .
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the potential of piperazine derivatives, including this compound, in targeting c-Met protein kinase, which is implicated in various cancers. The compound's structural features allow it to bind effectively to the active site of this kinase, demonstrating significant inhibition at low concentrations (IC50 values around 0.005 µM) in preclinical models .
- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound against multidrug-resistant strains of cancer cells. The results showed that certain derivatives exhibit potent cytotoxicity with EC50 values ranging from single-digit nanomolar concentrations .
- GABA Modulation : Some studies have reported that compounds similar to this compound exhibit allosteric modulation of GABA receptors, suggesting potential applications in neuropharmacology .
Medicinal Chemistry
The biological activity of this compound positions it as a valuable lead compound for developing new therapeutics aimed at treating cancer and neurological disorders.
Industrial Applications
Beyond medicinal uses, this compound may find applications in the development of agrochemicals and materials due to its unique chemical properties . Its ability to undergo various chemical reactions allows for the synthesis of novel derivatives with tailored functionalities.
Q & A
Q. What are the optimal synthetic routes for tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions starting from piperazine derivatives. A common approach includes:
- Step 1 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Cyanomethylation at the (2S)-position via nucleophilic substitution or alkylation, often requiring chiral catalysts or auxiliaries to maintain stereochemical integrity .
- Optimization : Key factors include solvent choice (e.g., THF for improved solubility), temperature control (0–25°C to minimize side reactions), and purification via column chromatography or recrystallization .
Q. How is the stereochemical purity of the (2S)-configuration validated post-synthesis?
- Chiral HPLC : Employed with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers .
- Optical Rotation : Measured using a polarimeter and compared to literature values for (S)-configured analogs .
- NMR Spectroscopy : NOESY experiments can confirm spatial proximity of substituents to the chiral center .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the Boc group, cyanomethyl moiety, and piperazine backbone. F NMR is irrelevant here but used in fluorinated analogs .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 225.29 for [M+H]) .
- X-ray Crystallography : Resolves crystal packing and absolute configuration (if single crystals are obtainable) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyanomethyl group influence reactivity in downstream modifications?
The cyanomethyl group:
- Steric Effects : Hinders nucleophilic attack at the adjacent carbon, necessitating bulky bases (e.g., DBU) for deprotection .
- Electronic Effects : The electron-withdrawing cyano group stabilizes intermediates in SN2 reactions, enabling selective functionalization of the piperazine ring .
- Case Study : In analogs like tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate, the cyano group enhances electrophilicity, facilitating cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Meta-Analysis : Compare IC values for similar compounds (e.g., tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate vs. tert-butyl 4-benzyl derivatives) to identify structure-activity relationships (SARs) .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) can rationalize discrepancies by predicting binding affinities to targets like GPCRs or kinases .
- Dose-Response Curves : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate parameters:
- Metabolic Sites : Cyano groups are prone to hydrolysis by esterases, reducing half-life .
- Toxicity : The cyanomethyl moiety may generate toxic metabolites (e.g., cyanide), requiring in vitro hepatocyte assays for validation .
- MD Simulations : Assess binding persistence to cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .
Methodological Challenges and Solutions
Q. Why do yields vary significantly in scaled-up syntheses, and how can this be mitigated?
- Root Cause : Heat dissipation inefficiencies in large batches lead to side reactions (e.g., Boc group cleavage) .
- Solutions :
- Use flow chemistry for better temperature control.
- Optimize stoichiometry via Design of Experiments (DoE) software (e.g., JMP).
Q. How to address low reproducibility in crystallography studies?
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) and seeding techniques .
- Data Collection : Ensure high-resolution ( Å) synchrotron X-ray data to resolve disordered moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
